ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate
Description
Ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a pyrazole and pyrimidine ring. Key structural attributes include:
- Oxo group at position 4, enhancing hydrogen-bonding capacity.
- Ethyl butanoate ester at position 5, influencing solubility and metabolic stability. This compound is of interest in medicinal chemistry due to the pyrazolopyrimidine scaffold’s prevalence in kinase inhibitors and enzyme modulators .
Properties
IUPAC Name |
ethyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c1-3-14(17(24)25-4-2)21-10-19-15-13(16(21)23)9-20-22(15)12-7-5-11(18)6-8-12/h5-10,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSALABGBVOKDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide to yield the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolopyrimidine Core
Methyl 2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate (CAS 852451-08-2)
- Structural Differences: Substituent at position 1: 4-Fluorophenyl vs. 4-chlorophenyl. Ester group: Methyl vs. ethyl butanoate.
- Key Properties :
Ethyl 2-(1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate
- Structural Differences: Substituent at position 1: Methyl vs. 4-chlorophenyl. Ester chain: Acetate (C2) vs. butanoate (C4).
- Key Properties: Reduced steric bulk may enhance solubility (estimated logP: ~1.5).
Ethyl 2,4-Dioxo-4-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate
- Structural Differences :
- Substituent at position 1 : Phenyl vs. 4-chlorophenyl.
- Additional functional groups : 2,4-Dioxo moiety.
- Demonstrated activity in enhancing cellobiase reactivity, suggesting utility in enzymatic studies .
Ester Chain Modifications
- Ethyl vs. Methyl Esters: Ethyl esters (target compound) generally exhibit slower hydrolysis rates than methyl esters (e.g., CAS 852451-08-2), improving metabolic stability . Butanoate chains (C4) vs. acetate (C2) may enhance membrane permeability due to increased hydrophobicity.
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and an ester functional group. This unique structure contributes to its potential biological activities through specific interactions with molecular targets.
Structural Formula
1. Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives are known for their anticancer properties , primarily through the inhibition of protein kinases involved in cancer progression. Several studies have highlighted the effectiveness of these compounds against various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
A study evaluated the compound's efficacy against human cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results indicated significant inhibition of cell proliferation with IC50 values reported as follows:
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
2. Antimicrobial Activity
Recent research has also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Evaluation
A study assessed the antibacterial activity of several pyrazolo[3,4-d]pyrimidines against Gram-positive and Gram-negative bacteria. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
These findings indicate potential applications in treating bacterial infections, particularly in immunocompromised patients.
Anticancer Mechanism
The anticancer activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and survival pathways. By blocking these pathways, the compound can induce apoptosis in cancer cells.
Antimicrobial Mechanism
The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial DNA replication processes and inhibit essential bacterial enzymes. This dual mechanism enhances its therapeutic potential against infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
